N-BOC-L-HOMOSERINE METHYL ESTER
CAS No.: 120042-11-7
Cat. No.: VC21103651
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120042-11-7 |
---|---|
Molecular Formula | C10H19NO5 |
Molecular Weight | 233.26 g/mol |
IUPAC Name | methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Standard InChI | InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 |
Standard InChI Key | IWNVPOPPBRMFNG-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC |
SMILES | CC(C)(C)OC(=O)NC(CCO)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCO)C(=O)OC |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
N-Boc-L-homoserine Methyl Ester is known by several chemical names and identifiers, which are summarized in the following table:
Parameter | Information |
---|---|
Common Name | N-Boc-L-homoserine Methyl Ester |
IUPAC Name | methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
CAS Registry Number | 120042-11-7 |
Molecular Formula | C₁₀H₁₉NO₅ |
Molecular Weight | 233.26 g/mol |
InChI Key | IWNVPOPPBRMFNG-ZETCQYMHSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCO)C(=O)OC |
The compound possesses several synonyms including tert-butyl (S)-1-(methoxycarbonyl)-3-hydroxypropylcarbamate, L-Homoserine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, and (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric Acid Methyl Ester .
Structural Features
The structure of N-Boc-L-homoserine Methyl Ester is characterized by:
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An (S)-configured alpha-carbon, maintaining the L-stereochemistry of the parent amino acid
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A tert-butyloxycarbonyl (Boc) protecting group on the amine function
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A methyl ester group (-COOCH₃) at the carboxyl terminus
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A two-carbon side chain with a terminal hydroxyl group (-CH₂CH₂OH)
This arrangement of functional groups provides selective reactivity, making it a versatile building block in organic synthesis.
Physical and Chemical Properties
Physical Properties
N-Boc-L-homoserine Methyl Ester exhibits the following physical and chemical properties:
Property | Value | Method |
---|---|---|
Physical State | Solid/Oil | Observed |
Density | 1.125±0.06 g/cm³ | Predicted |
Boiling Point | 364.6±37.0 °C | Predicted |
pKa | 10.91±0.46 | Predicted |
Solubility | Soluble in organic solvents: chloroform, dichloromethane, ethyl acetate, DMSO, acetone | Experimental |
Water Solubility | Slightly soluble | Experimental |
Synthesis Methods
General Synthetic Route
The synthesis of N-Boc-L-homoserine Methyl Ester typically involves a two-step process from the parent amino acid:
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N-Protection: Treatment of L-homoserine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (typically triethylamine or sodium hydroxide) to introduce the Boc protecting group on the amine function.
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Esterification: Conversion of the carboxylic acid to a methyl ester using reagents such as methanol with thionyl chloride, or diazomethane.
This synthetic approach maintains the stereochemical integrity of the starting amino acid, yielding the product with retained S-configuration.
Alternative Methods
Similar protection strategies employed for other amino acids can be adapted for homoserine, including:
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Using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) as an alternative N-Boc protection reagent
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Employing methyl iodide with potassium carbonate for the esterification step
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One-pot procedures using trimethylsilyl chloride in methanol followed by Boc protection
Applications in Research and Development
Peptide Synthesis
N-Boc-L-homoserine Methyl Ester serves as a key building block in peptide synthesis, where:
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The Boc protecting group provides orthogonal protection strategies with other common protecting groups like Fmoc
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The methyl ester allows for selective C-terminal modifications
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The hydroxyl side chain offers a handle for further functionalization or conjugation
The compound is particularly valuable in solid-phase peptide synthesis, where controlled deprotection and coupling steps are essential for high-yield peptide assembly.
Synthesis of Non-canonical Amino Acids
One of the most significant applications of N-Boc-L-homoserine Methyl Ester is as a precursor for the synthesis of non-canonical amino acids, particularly:
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Azidohomoalanine, which serves as a methionine surrogate in protein synthesis
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Various homoserine derivatives with modified side chains
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Bioconjugation handles for click chemistry applications
Chemical Biology Applications
In the field of chemical biology, N-Boc-L-homoserine Methyl Ester has been utilized for:
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Creating fluorine-labeled amino acid derivatives for 19F NMR studies
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Developing peptide-based enzyme inhibitors
A notable example is the work by Tressler and Zondlo (2017), which demonstrated that perfluoro-tert-butyl homoserine derivatives, synthesized from homoserine precursors, can be used to detect protein-protein interactions such as the estrogen receptor·coactivator interaction by 19F NMR spectroscopy .
Structural Comparisons with Related Compounds
Comparison with N-Boc-L-serine Methyl Ester
N-Boc-L-homoserine Methyl Ester differs from its shorter homologue, N-Boc-L-serine Methyl Ester (CAS: 2766-43-0), by having an additional methylene group in the side chain:
Property | N-Boc-L-homoserine Methyl Ester | N-Boc-L-serine Methyl Ester |
---|---|---|
Molecular Formula | C₁₀H₁₉NO₅ | C₉H₁₇NO₅ |
Molecular Weight | 233.26 g/mol | 219.24 g/mol |
Side Chain | -CH₂CH₂OH | -CH₂OH |
pKa (predicted) | 10.91±0.46 | 10.70±0.46 |
Optical Rotation | Not specified in sources | [α]20/D -18° (c = 5 in methanol) |
CAS Number | 120042-11-7 | 2766-43-0 |
Research Applications and Case Studies
Use in Peptide-Based Drug Development
N-Boc-L-homoserine Methyl Ester has been utilized in the synthesis of peptide-based drug candidates, particularly those targeting:
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Enzyme inhibitors for metabolic disorders
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Protein-protein interaction modulators
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Peptidomimetic therapeutics
Application in Protein Labeling
The compound serves as a precursor for bioorthogonal amino acid derivatives used in:
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Site-specific protein labeling
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Metabolic labeling of newly synthesized proteins
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Protein folding and interaction studies
Studies on Estrogen Receptor Interactions
Research by Tressler and Zondlo demonstrated that perfluoro-tert-butyl homoserine, derived from homoserine precursors, can be incorporated at sites of leucine residues within the α-helical LXXLL short linear motif of estrogen receptor coactivator peptides. These modified peptides retained binding affinity (Kd of 2.2 μM) for the estradiol-bound estrogen receptor, comparable to the native ligand, while providing a sensitive NMR probe for detecting protein-protein interactions and their inhibition by compounds like tamoxifen .
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